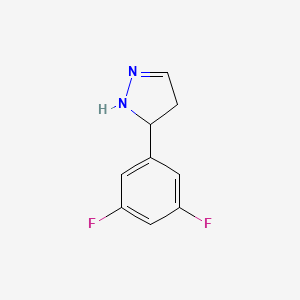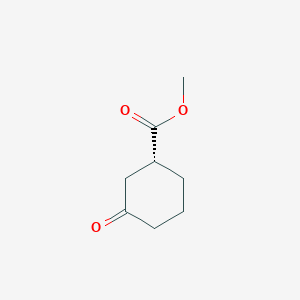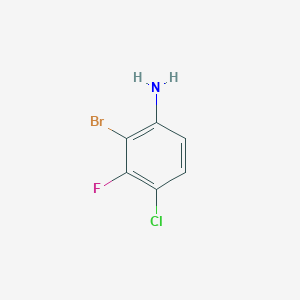![molecular formula C14H26N2O3 B6308913 tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1800219-15-1](/img/structure/B6308913.png)
tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 . It has a molecular weight of 254.37 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate” are not available, a related compound, “tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate”, has been synthesized under an argon atmosphere. Wet Pd/C was added into the compound in THF solution, and after replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The InChI code for “tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3 . The SMILES string is CC©©OC(=O)N1CCC2(CCNC2)CC1 .Physical and Chemical Properties Analysis
“tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate” is a solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
CCR8 Antagonists in Chemokine-Mediated Diseases
Derivatives of diazaspiro[5.5]undecane compounds, such as those acting as CCR8 antagonists, have been identified as potentially useful in treating chemokine-mediated diseases. These applications are particularly relevant in respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Polymer Stabilizers
Compounds with the diazaspiro[5.5]undecane structure have shown effectiveness as synergistic stabilizers in polymers, particularly in combination with thiopropionate type antioxidants. This synergy is important for enhancing the durability and performance of polymer materials (Yachigo, Sasaki, & Kojima, 1992).
Food Contact Material Safety
The safety evaluation of certain diazaspiro[5.5]undecane derivatives intended for use as stabilizers in food contact materials has concluded that these substances are not of safety concern under specified conditions, marking them as viable for application in packaging technologies (Flavourings, 2012).
Bioactivity and Synthesis for Therapeutic Applications
The bioactivity of 1,9-diazaspiro[5.5]undecanes, particularly those with additional functional groups, suggests potential therapeutic applications for a variety of disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Advanced Synthetic Methods
Innovative synthetic approaches for diazaspiro[5.5]undecane derivatives enable the efficient introduction of diverse functional groups, broadening the scope of their application in drug discovery and materials science (Yang et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate are γ-aminobutyric acid type A receptors (GABAARs) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a competitive antagonist at GABAARs . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibits the receptor’s function.
Biochemical Pathways
By antagonizing GABAARs, this compound disrupts the normal inhibitory signaling of GABA in the central nervous system . This can lead to an increase in neuronal excitability, potentially affecting a variety of neurological processes.
Pharmacokinetics
The pharmacokinetic properties of tert-Butyl 1-hydroxy-3,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may limit its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. By blocking GABAARs, it can alter neuronal activity and potentially influence a range of neurological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at 2-8°C and protected from light . Additionally, its synthesis requires specific conditions, such as an argon atmosphere and a temperature of 40°C . These factors must be carefully controlled to ensure the compound’s stability and effectiveness.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-6-14(11(17)10-16)4-7-15-8-5-14/h11,15,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDCVNPQGKGMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
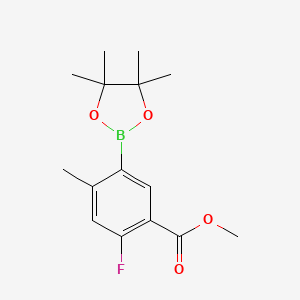
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)
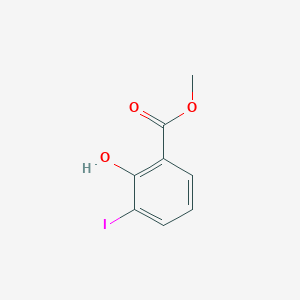
![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
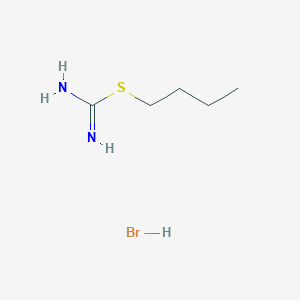
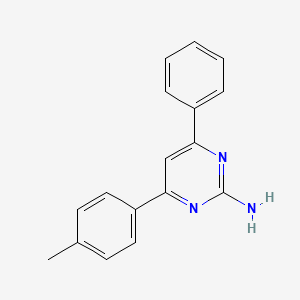
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
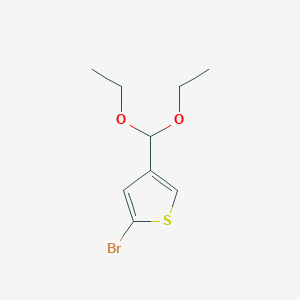

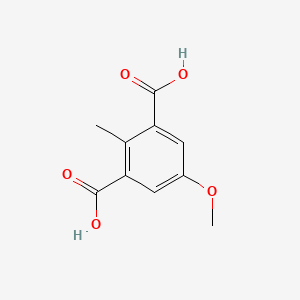
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
